molecular formula C49H72N16O11S B12384489 GRP20 C29, frog

GRP20 C29, frog

Cat. No.: B12384489
M. Wt: 1093.3 g/mol
InChI Key: CDSKUMVQOSVSRF-FZIJYHEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

GRP20–29, frog can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups .

Industrial Production Methods

Industrial production of GRP20–29, frog involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable, dry product .

Chemical Reactions Analysis

Types of Reactions

GRP20–29, frog undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

GRP20–29, frog has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in the gastrin-releasing peptide/bombesin system and its effects on cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including cancer research and gastrointestinal disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

GRP20–29, frog exerts its effects by binding to specific receptors in the gastrin-releasing peptide/bombesin system. This interaction activates downstream signaling pathways, leading to various physiological responses. The peptide primarily targets receptors on the surface of cells, triggering intracellular signaling cascades that regulate processes such as cell growth, differentiation, and secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GRP20–29, frog is unique due to its specific amino acid sequence and its ability to be isolated from Xenopus. This peptide’s distinct structure allows it to interact with specific receptors and elicit unique physiological responses compared to other peptides in the same system .

Properties

Molecular Formula

C49H72N16O11S

Molecular Weight

1093.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C49H72N16O11S/c1-25(2)13-34(45(72)61-33(42(51)69)11-12-77-6)62-46(73)36(15-29-19-52-23-56-29)59-40(68)21-55-49(76)41(26(3)4)65-43(70)27(5)58-44(71)35(14-28-18-54-32-10-8-7-9-31(28)32)63-47(74)37(16-30-20-53-24-57-30)64-48(75)38(22-66)60-39(67)17-50/h7-10,18-20,23-27,33-38,41,54,66H,11-17,21-22,50H2,1-6H3,(H2,51,69)(H,52,56)(H,53,57)(H,55,76)(H,58,71)(H,59,68)(H,60,67)(H,61,72)(H,62,73)(H,63,74)(H,64,75)(H,65,70)/t27-,33-,34-,35-,36-,37-,38-,41-/m0/s1

InChI Key

CDSKUMVQOSVSRF-FZIJYHEWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

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